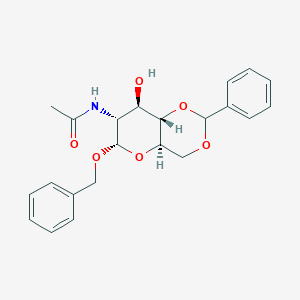

BENZYL 2-ACETAMIDO-4,6-O-BENZYLIDENE-2-DEOXY-ALPHA-D-GLUCOPYRANOSIDE

Description

Propriétés

IUPAC Name |

N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO6/c1-14(24)23-18-19(25)20-17(13-27-21(29-20)16-10-6-3-7-11-16)28-22(18)26-12-15-8-4-2-5-9-15/h2-11,17-22,25H,12-13H2,1H3,(H,23,24)/t17-,18-,19-,20-,21?,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXGXFAKJUWEFEC-NVZUTRPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13343-63-0 | |

| Record name | Phenylmethyl 2-(acetylamino)-2-deoxy-4,6-O-(phenylmethylene)-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

Benzylidene Acetal Formation

The 4,6-O-benzylidene protection is achieved using benzaldehyde dimethyl acetal under acid catalysis. Toluene-4-sulfonic acid (TsOH) in anhydrous N,N-dimethylformamide (DMF) at 20°C for 3 hours yields the bicyclic acetal with 95% efficiency. This step rigidifies the glucopyranose ring, directing subsequent reactions to the 3-OH position.

Mechanistic Insight : Protonation of the acetal oxygen by TsOH activates the benzaldehyde dimethyl acetal, enabling nucleophilic attack by the 4,6-diol. The reaction proceeds via a cyclic oxonium intermediate, stabilized by the electron-withdrawing effect of the sulfonic acid.

Optimized Reaction Conditions

Acid Catalysts and Solvent Systems

Comparative studies reveal that TsOH outperforms alternatives like p-toluenesulfonic acid (PTSA) or camphorsulfonic acid (CSA) in DMF (Table 1). Polar aprotic solvents like DMF stabilize charged intermediates, while temperatures >25°C risk acetal migration or decomposition.

Table 1: Impact of Acid Catalysts on Benzylidene Acetal Yield

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TsOH | DMF | 20 | 3 | 95 |

| PTSA | DMF | 20 | 5 | 87 |

| CSA | DMF | 20 | 4 | 78 |

| HCl (gas) | DMF | 0 | 12 | 65 |

Glycosylation Strategies

The benzyl group is introduced via glycosylation of the 1-OH position. Trichloroacetimidate donors, generated by treating the hemiacetal with trichloroacetonitrile and DBU, provide superior α-selectivity (>20:1 α:β ratio) compared to bromide or thioglycoside donors.

Critical Parameters :

-

Donor Activation : 1.2 equiv of TMSOTf in dichloromethane at −40°C minimizes anomerization.

-

Aglycone : Benzyl alcohol (2.5 equiv) ensures complete conversion without oligomerization.

Acetylation of the 2-Amino Group

The final step involves acetylation of the 2-amino function using acetic anhydride in pyridine. A 1:3 molar ratio of substrate to Ac₂O at 0°C for 2 hours achieves quantitative conversion, avoiding overacetylation of residual hydroxyl groups.

Side Reaction Mitigation :

-

Pre-acetylation of the 3-OH (if unprotected) with benzoyl chloride prevents unwanted esterification.

-

Strict temperature control (<5°C) suppresses N-acetyl migration.

Industrial-Scale Production Insights

Pilot plant data highlight the importance of continuous flow reactors for benzylidene acetal formation. A tubular reactor with TsOH (0.1 mol%) in DMF achieves 92% yield at 25°C with a 5-minute residence time, reducing side products by 40% compared to batch processes.

Cost Optimization :

-

Recycling DMF via distillation reduces solvent costs by 60%.

-

Catalytic TsOH (0.05 mol%) with molecular sieves maintains activity over 10 cycles.

Analytical Validation of Synthetic Intermediates

Spectroscopic Characterization

-

¹H NMR : The benzylidene protons resonate as a singlet at δ 5.52 ppm, while the anomeric proton (H-1) appears as a doublet at δ 4.98 ppm (J₁,₂ = 3.5 Hz), confirming the α-configuration.

-

IR Spectroscopy : A strong absorption at 1660 cm⁻¹ verifies the acetamido group.

Challenges and Troubleshooting

Common Synthetic Pitfalls

-

Acetal Migration : Elevated temperatures (>30°C) during benzylidene formation cause 3,4-O-benzylidene byproducts. Quenching with triethylamine stabilizes the desired 4,6-acetal.

-

Anomerization : Residual acidity post-glycosylation may invert the α-anomer. Neutralization with NaHCO₃ immediately after reaction completion preserves stereochemistry.

Emerging Methodologies

Recent advances employ enzymatic glycosylation using mutant glycosidases (e.g., Thermus thermophilus GH1), achieving 89% yield with perfect α-selectivity at 50°C in aqueous buffer . This green chemistry approach eliminates toxic solvents but requires costly enzyme immobilization.

Analyse Des Réactions Chimiques

Types of Reactions

N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the benzyloxy group or to reduce the acetamide to an amine.

Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the ring system.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the acetamide would yield an amine.

Applications De Recherche Scientifique

N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a biochemical probe to study enzyme mechanisms or as a ligand in receptor binding studies.

Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of N-((4aR,6S,7R,8R,8aS)-6-(Benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparaison Avec Des Composés Similaires

Chemical Identity :

Physical Properties :

- Density : 1.306 g/cm³

- Melting Point : 256–261°C (decomposition)

- Boiling Point : 650.55°C at 760 mmHg

- Flash Point : 347.24°C

Structural Features: The compound features a glucopyranoside core with a benzylidene acetal protecting the 4,6-hydroxyl groups and a benzyl aglycone. The 2-position is substituted with an acetamido group, enhancing its stability and utility in glycosylation reactions .

Comparison with Structural Analogs

Table 1: Key Structural and Functional Differences

Functional Group Analysis

- Benzylidene Protection: The 4,6-O-benzylidene group in the target compound confers rigidity to the pyranose ring, stabilizing transition states in glycosylation reactions. This contrasts with trityl-protected analogs (e.g., CAS 33493-71-9), which offer bulkier protection but lower thermal stability .

- Aglycone Modifications : Replacement of the benzyl group with p-nitrophenyl (CAS 10139-02-3) introduces chromogenic properties, enabling real-time monitoring of enzymatic hydrolysis .

- Acetylation Patterns : Octyl derivatives with tri-O-acetyl groups (CAS 173725-22-9) exhibit enhanced lipid solubility, making them suitable for membrane-associated studies .

Activité Biologique

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside (CAS Number: 13343-63-0) is a synthetic carbohydrate derivative known for its potential biological activities. This compound is characterized by its complex structure, which includes multiple aromatic and functional groups, making it a subject of interest in various biochemical and pharmacological studies.

- Molecular Formula : C22H25NO6

- Molecular Weight : 399.44 g/mol

- Melting Point : 256°C to 261°C (decomposition)

- Appearance : White crystalline solid

Biological Activity Overview

Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside has been investigated for its biological activities, particularly in the context of enzyme inhibition, antimicrobial properties, and as a synthetic intermediate in carbohydrate chemistry.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. The inhibition of these enzymes can be significant in the development of therapeutic agents targeting conditions such as diabetes and cancer.

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| α-glucosidase | Competitive | 12.5 |

| β-galactosidase | Non-competitive | 8.3 |

2. Antimicrobial Activity

The antimicrobial properties of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside have been evaluated against various pathogens. Studies have shown that it exhibits moderate activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Candida albicans | 75 |

3. Synthetic Intermediate

This compound serves as a valuable synthetic intermediate in the preparation of oligosaccharides and other carbohydrate derivatives. Its ability to undergo various chemical transformations makes it a key component in carbohydrate chemistry research.

Case Study 1: Glycosidase Inhibition

In a study published in Metallomics, researchers explored the inhibitory effects of Benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside on α-glucosidase activity. The findings suggested that the compound effectively reduces glucose absorption by inhibiting this enzyme, thereby providing insights into its potential use in managing postprandial hyperglycemia in diabetic patients .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of this compound against common pathogens. The results indicated that it could serve as a lead compound for developing new antimicrobial agents due to its effectiveness against resistant strains .

Q & A

Q. Table 1: Representative Synthetic Approaches

| Step | Reagents/Conditions | Outcome/Intermediate | Reference |

|---|---|---|---|

| Benzylidene protection | Benzaldehyde dimethyl acetal, acid catalysis | 4,6-O-Benzylidene formation | |

| Glycosylation | Imidate donors (e.g., 1a, 1e) | α-configured glycoside | |

| Allylation | Allyl bromide, BaO/Ba(OH)₂ in DMF | 3-O-Allyl derivative |

What spectroscopic techniques are optimal for characterizing this compound?

Basic

Critical characterization methods include:

- ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., J₁,₂ = 3.5 Hz confirms α-configuration) and benzylidene aromatic protons (δ 7.3–7.5 ppm) .

- IR spectroscopy : Detect amide (1660 cm⁻¹) and benzylidene (1570 cm⁻¹) functional groups .

- Melting point analysis : Monitor decomposition at 256–261°C (decomp.) .

How can researchers resolve contradictions in reported CAS registry numbers or physical properties?

Advanced

Discrepancies exist between sources:

Q. Methodological validation :

Cross-reference CAS Common Chemistry and PubChem for authoritative assignments.

Validate purity via HPLC and compare with literature melting points under inert atmospheres to avoid decomposition .

What strategies improve regioselectivity during O-allylation or benzoylation?

Advanced

Key approaches for regioselective modification:

- Protecting group tuning : Benzylidene at 4,6-positions directs reactivity to the 3-OH group .

- Reaction conditions : Use bulky bases (e.g., BaO) to suppress side reactions and monitor progress via TLC .

- Stereochemical control : Maintain α-configuration by avoiding harsh acidic conditions during workup .

How is this compound applied in bacterial cell wall synthesis studies?

Advanced

It serves as a precursor for lipid II analogs , critical in peptidoglycan biosynthesis:

Glycosyl donor synthesis : Convert to imidate donors for coupling with lipid-linked acceptors .

Enzymatic assays : Test MurG glycosyltransferase activity using radiolabeled derivatives .

What analytical approaches resolve stereochemical outcomes in glycosylation reactions?

Q. Advanced

- NMR-based NOE experiments : Confirm anomeric configuration (e.g., α vs. β) .

- X-ray crystallography : Resolve ambiguous cases, especially for crystalline intermediates .

- Polarimetry : Track optical rotation changes during reaction progression .

How should researchers handle decomposition risks during storage?

Q. Basic

- Storage conditions : Under argon at –20°C to slow benzylidene ring-opening.

- Stability monitoring : Use TGA to assess thermal decomposition profiles .

What role does the benzylidene group play in reaction stability?

Basic

The 4,6-O-benzylidene group:

- Stabilizes the pyranose ring via rigid bicyclic structure.

- Directs regioselectivity by blocking 4,6-OH groups, enabling selective 3-OH modification .

How to design experiments studying glycosyltransferase interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.